N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with complex chemical structures, similar to the one you're interested in, are often synthesized and characterized to explore their potential applications in medicinal chemistry and materials science. For example, the study on the metabolism of LY654322 to an unusual diimidazopyridine metabolite illustrates the complexity of chemical reactions and the importance of analytical methodologies in identifying and characterizing metabolites of pharmacological interest (A. Borel et al., 2011).
Pharmacological Evaluation
Several studies focus on evaluating the pharmacological activities of synthesized compounds, including their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. For instance, compounds synthesized as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents were evaluated for their therapeutic potential, revealing that some exhibited significant activities and could be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Metabolic Studies
Understanding the metabolism of complex compounds is crucial for their development into drugs. Research on the disposition and metabolism of compounds, such as the novel orexin 1 and 2 receptor antagonist SB-649868, provides insights into their pharmacokinetics and the formation of metabolites, which is essential for assessing their safety and efficacy (C. Renzulli et al., 2011).
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-17-8-7-14(2)18(23)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSINXIMYOCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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